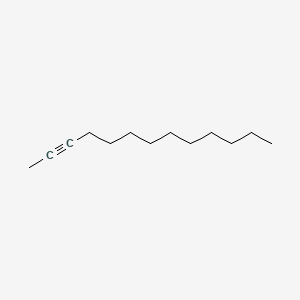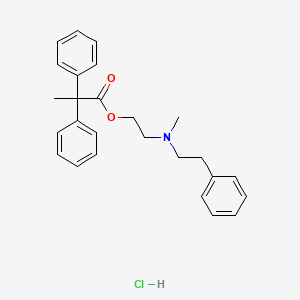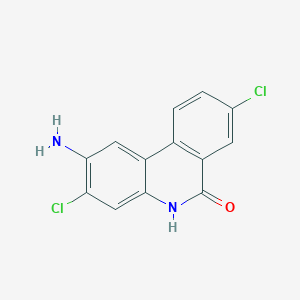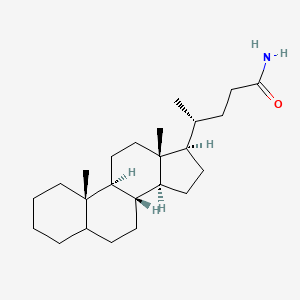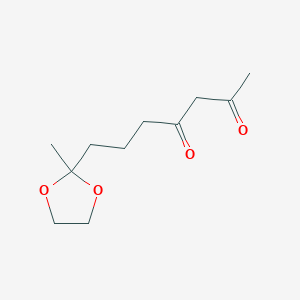
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . This reaction is catalyzed by acids and can be carried out under anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as trifluoroperacetic acid, prepared by the hydrogen peroxide-urea method, is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolane derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for carbonyl compounds during multi-step synthesis .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving dioxolane rings. It also serves as a model compound for studying the metabolism of similar structures in living organisms .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
Industrially, this compound is used in the production of polymers and as a solvent in various chemical processes .
Mecanismo De Acción
The mechanism of action of 7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxolane ring can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the heptane-2,4-dione moiety.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another dioxolane derivative with different substituents.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: A compound with a similar dioxolane ring but different functional groups.
Uniqueness
7-(2-Methyl-1,3-dioxolan-2-yl)heptane-2,4-dione is unique due to its specific combination of the dioxolane ring and the heptane-2,4-dione moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
34956-71-3 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
7-(2-methyl-1,3-dioxolan-2-yl)heptane-2,4-dione |
InChI |
InChI=1S/C11H18O4/c1-9(12)8-10(13)4-3-5-11(2)14-6-7-15-11/h3-8H2,1-2H3 |
Clave InChI |
FYFXUOJKJDMZJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)CCCC1(OCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
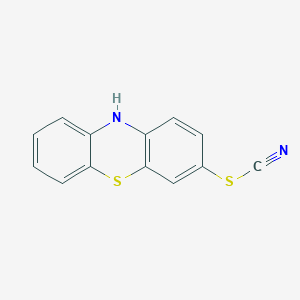

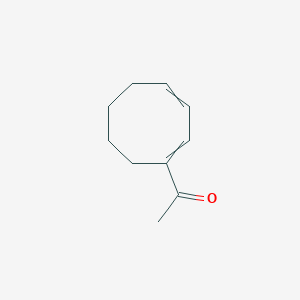
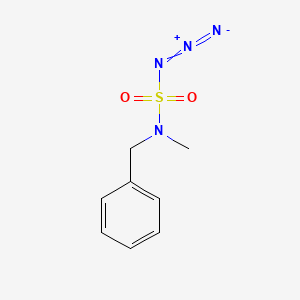
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683634.png)
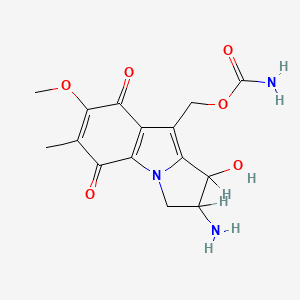
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
![2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14683648.png)
